molecular formula C15H17N3O5S B2570136 methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate CAS No. 2034238-18-9

methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate

Cat. No.: B2570136
CAS No.: 2034238-18-9
M. Wt: 351.38
InChI Key: OLTRTVLVMGZRGQ-UHFFFAOYSA-N
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Description

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound belonging to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their diverse biological activities.

Mechanism of Action

Target of Action

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists of vasopressin and fibrinogen receptors, modulators of glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .

Mode of Action

For example, they can act as antagonists, blocking the activity of certain receptors, or as inhibitors, preventing the function of specific enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the wide range of targets it interacts with. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it could affect the regulation of blood pressure and clotting. By inhibiting the function of mycobacterium tuberculosis H37RV, it could interfere with the growth and survival of this bacterium .

Pharmacokinetics

The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target it interacts with. For example, by inhibiting the function of mycobacterium tuberculosis H37RV, it could lead to the death of these bacteria. By acting as an antagonist of vasopressin and fibrinogen receptors, it could affect blood pressure regulation and clotting .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and activity. Similarly, the presence of other substances, such as proteins or lipids, could affect its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate typically involves multi-step organic synthesis:

  • Step 1: Synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazine.

    • React pyrazole with appropriate alkylating agents under controlled conditions to form the desired dihydropyrazolo[1,5-a]pyrazine ring structure.

  • Step 2: Introduction of the sulfonyl group.

    • Treat the resulting compound with sulfonyl chloride in the presence of a base (such as pyridine) to introduce the sulfonyl group.

  • Step 3: Formation of the methoxybenzoate moiety.

    • The final step involves the esterification of the 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 4-methoxybenzoic acid, which is then coupled with the sulfonylated dihydropyrazolo[1,5-a]pyrazine intermediate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to optimize reaction conditions and enhance yield while maintaining product purity. Key factors include temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate undergoes several types of chemical reactions:

  • Oxidation: The methoxybenzoate moiety can undergo oxidative cleavage under strong oxidizing conditions.

  • Reduction: The sulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the sulfonamide with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

  • Oxidation Products: Oxidized carboxylic acids or ketones.

  • Reduction Products: Primary or secondary sulfonamides.

  • Substitution Products: N-substituted derivatives.

Scientific Research Applications

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate has diverse scientific research applications across various fields:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in chemical reactions.

  • Biology: Studied for its potential as an enzyme inhibitor or modulator in biochemical assays.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate can be compared with other sulfonamide derivatives for their unique properties:

  • Similar Compounds: Sulfamethoxazole, sulfanilamide, and sulfadiazine.

  • Uniqueness: The presence of the dihydropyrazolo[1,5-a]pyrazine ring in the compound provides unique biological and chemical properties, setting it apart from other sulfonamides.

  • Properties: Enhanced stability, higher potency in enzyme inhibition, and broader spectrum of biological activity compared to traditional sulfonamides.

This compound’s complexity and multifaceted potential applications highlight its importance in both research and industry. Got more curiosity to satisfy?

Properties

IUPAC Name

methyl 3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-22-13-4-3-11(15(19)23-2)9-14(13)24(20,21)17-7-8-18-12(10-17)5-6-16-18/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRTVLVMGZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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